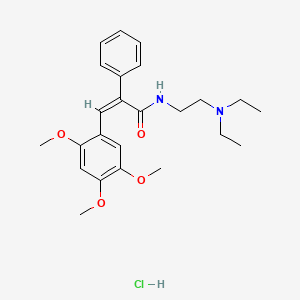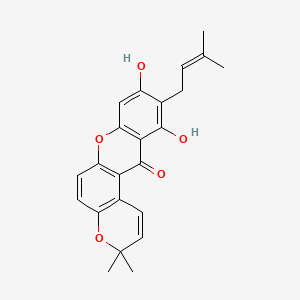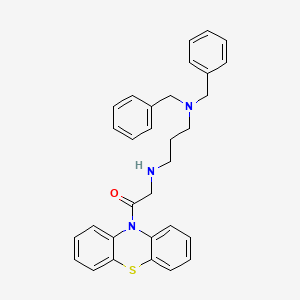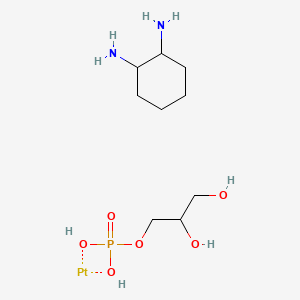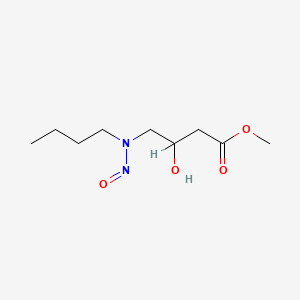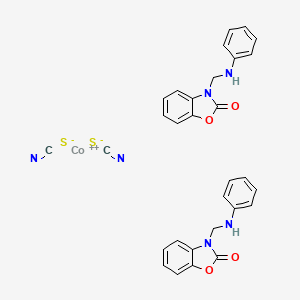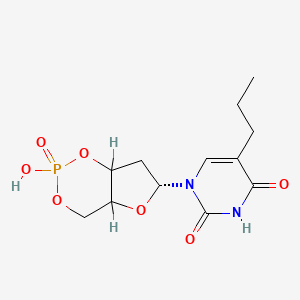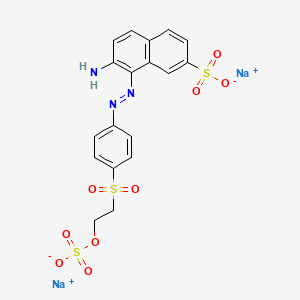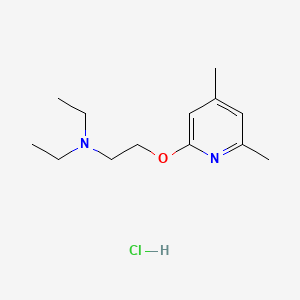
Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a diethylaminoethoxy group and two methyl groups at the 4 and 6 positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride typically involves the reaction of 2,4,6-trimethylpyridine with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions where the diethylaminoethoxy group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyridine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as a building block in chemical synthesis makes it valuable for various applications.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- Pyridine, 2-(2-dimethylaminoethoxy)-4,6-dimethyl-
- Pyridine, 2-(2-diethylaminoethoxy)-4-methyl-
- Pyridine, 2-(2-diethylaminoethoxy)-6-methyl-
Comparison: Compared to similar compounds, Pyridine, 2-(2-diethylaminoethoxy)-4,6-dimethyl-, hydrochloride is unique due to the presence of both diethylaminoethoxy and two methyl groups at specific positions on the pyridine ring. This unique substitution pattern can influence its chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
74195-91-8 |
|---|---|
Molekularformel |
C13H23ClN2O |
Molekulargewicht |
258.79 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyridin-2-yl)oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H22N2O.ClH/c1-5-15(6-2)7-8-16-13-10-11(3)9-12(4)14-13;/h9-10H,5-8H2,1-4H3;1H |
InChI-Schlüssel |
FELPBDWCRXDVJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC(=CC(=N1)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


